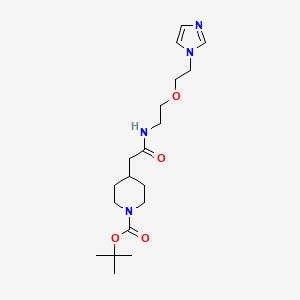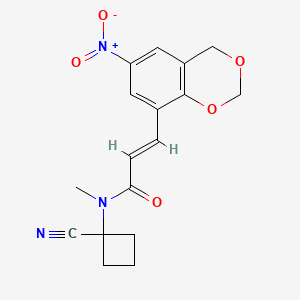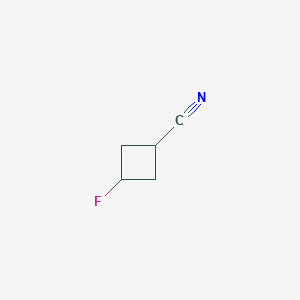
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide, also known as FTY720, is a synthetic compound that has shown significant potential in scientific research. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator, which means that it affects the function of S1P receptors in the body.
Mecanismo De Acción
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide works by binding to S1P receptors in the body, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By modulating the function of these receptors, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in the body. For example, it can inhibit the migration of immune cells, which can be beneficial in preventing transplant rejection. It can also promote the survival of neurons, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has several advantages as a research tool. For example, it is relatively easy to synthesize and has a well-defined mechanism of action. Additionally, it has been extensively studied in animal models and has shown promising results in a variety of disease states. However, there are also some limitations to using N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide in lab experiments. For example, it can be difficult to administer and may have variable effects depending on the specific disease state being studied.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide. One area of interest is the development of more specific S1P receptor modulators that can target specific disease states. Additionally, there is ongoing research into the potential use of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is interest in studying the long-term effects of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide on the body, particularly in terms of its impact on the immune system.
Métodos De Síntesis
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is synthesized through a multi-step process that involves the reaction of several starting materials. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has been studied extensively for its potential therapeutic applications in a variety of areas, including neurology, oncology, and immunology. In neurology, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has shown promise as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. In oncology, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has been studied for its potential to inhibit the growth and spread of cancer cells. In immunology, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide has been studied for its ability to modulate the immune response and prevent transplant rejection.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(2-methylphenoxy)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-13-5-3-4-6-17(13)23-12-16(20)11-19(24(2,21)22)15-9-7-14(18)8-10-15/h3-10,16,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCVMJDNUIDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)





![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)


![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)
![6-(4-Chlorophenyl)-4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridazin-3-ol](/img/structure/B2522516.png)
![(1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2522518.png)
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)
